Cas no 59146-60-0 (2-Amino-4-methyl-1H-pyrrole-3-carbonitrile)
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- 1H-Pyrrole-3-carbonitrile,2-amino-4-methyl-(9CI)
- 2-amino-3-cyano-4-methylpyrrole
- 2-Amino-3-cyan-4-methyl-pyrrol
- 2-Amino-3-cyano-4-methylpyrrol
- 2-amino-3-cyano-4-methyl-pyrrole
- 2-amino-4-methyl-3-pyrrole carbonitrile
- 2-Amino-4-methylpyrrole-3-carbonitrile
- 5-Amino-3-methyl-4-cyanpyrrol
- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile #
- SCHEMBL3022981
- MFCD00128279
- SB63929
- 59146-60-0
- AKOS006341354
- NSC-711127
- AMY2961
- J-507869
- W17914
- SY317076
- DTXSID10327997
- DB-329899
- EN300-101178
- CS-0061362
- NSC711127
- Z1203578949
- 2-Amino-4-methyl-3-pyrrolecarbonitrile
-
- MDL: MFCD00128279
- Inchi: 1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3,9H,8H2,1H3
- InChI Key: QZVGXWVMKIDEID-UHFFFAOYSA-N
- SMILES: N1C=C(C)C(C#N)=C1N
Computed Properties
- Exact Mass: 121.06400
- Monoisotopic Mass: 121.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.6A^2
- XLogP3: 1
Experimental Properties
- Density: 1.22
- PSA: 65.60000
- LogP: 1.35818
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196654-1g |
2-amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 1g |
$430 | 2021-08-05 | |
| abcr | AB513329-1 g |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile; . |
59146-60-0 | 1g |
€980.40 | 2023-06-14 | ||
| abcr | AB513329-250 mg |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile; . |
59146-60-0 | 250mg |
€429.10 | 2023-06-14 | ||
| Chemenu | CM196654-250mg |
2-amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM196654-1g |
2-amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM196654-5g |
2-amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236551-100mg |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 100mg |
¥890.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236551-250mg |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 250mg |
¥1720.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236551-1g |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 1g |
¥4305.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD236551-5g |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile |
59146-60-0 | 95% | 5g |
¥15068.0 | 2024-04-18 |
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile Suppliers
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Introduction to 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (CAS No. 59146-60-0)
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, with the CAS number 59146-60-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a methyl group, and a cyano group attached to a pyrrole ring. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile can be represented as C7H8N2. The presence of the pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, imparts significant stability and reactivity to the molecule. The amino and cyano groups are particularly noteworthy for their ability to participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.
In recent years, 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as a scaffold for the development of novel drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. A notable example is the use of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile-based derivatives in the treatment of inflammatory disorders such as rheumatoid arthritis.
The anti-inflammatory activity of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is attributed to its ability to modulate key signaling pathways involved in inflammation. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms. This makes them promising candidates for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.
Beyond its anti-inflammatory properties, 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile has also shown potential in cancer therapy. Studies have indicated that certain derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is highly desirable in cancer treatment, as it can minimize the adverse effects often associated with traditional chemotherapy. The mechanism by which these compounds exert their anti-cancer effects is thought to involve the modulation of cell cycle progression and the induction of DNA damage.
The versatility of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile extends beyond its direct biological activity. It serves as an excellent starting material for the synthesis of more complex molecules with diverse biological activities. Chemists have successfully used this compound as a building block to create libraries of novel compounds through various synthetic strategies, including Suzuki coupling reactions and palladium-catalyzed cross-coupling reactions. These synthetic approaches have enabled researchers to explore a wide range of structural modifications, leading to the discovery of new lead compounds with enhanced pharmacological properties.
In addition to its therapeutic potential, 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile has also found applications in materials science and analytical chemistry. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, the compound's ability to form stable complexes with metal ions has led to its use in sensor development for detecting trace amounts of metal ions in environmental samples.
The synthesis of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of 4-methylpyrrole with cyanoacetic acid followed by reduction and subsequent functionalization steps. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale, making it more accessible for both research and industrial applications.
In conclusion, 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (CAS No. 59146-60-0) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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